Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate
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Overview
Description
Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate is a synthetic organic compound with a molecular formula of C12H16INO4S It is characterized by the presence of an iodine atom, a methanesulfonyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methanesulfonyl group can participate in oxidation-reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while hydrolysis results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate involves its interaction with specific molecular targets. The iodine atom and methanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-iodo-5-{[3-(methylsulfonyl)propyl]amino}benzoate: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
Methyl 3-iodo-5-{[3-(ethylsulfonyl)propyl]amino}benzoate: Contains an ethylsulfonyl group.
Methyl 3-iodo-5-{[3-(propylsulfonyl)propyl]amino}benzoate: Contains a propylsulfonyl group.
Uniqueness
Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
913626-01-4 |
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Molecular Formula |
C12H16INO4S |
Molecular Weight |
397.23 g/mol |
IUPAC Name |
methyl 3-iodo-5-(3-methylsulfonylpropylamino)benzoate |
InChI |
InChI=1S/C12H16INO4S/c1-18-12(15)9-6-10(13)8-11(7-9)14-4-3-5-19(2,16)17/h6-8,14H,3-5H2,1-2H3 |
InChI Key |
JJVXJJVSPACLNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)NCCCS(=O)(=O)C |
Origin of Product |
United States |
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